molecular formula C30H21N3O2S2 B283129 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Katalognummer B283129
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: UVTMXCMQHDUTKT-QLYXXIJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BZT-5, is a chemical compound that has been studied for its potential use as a psychoactive drug. BZT-5 belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine and other stimulant drugs. In recent years, BZT-5 has gained attention as a potential treatment for various neurological disorders due to its unique chemical structure and mechanism of action.

Wirkmechanismus

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward and motivation, and increased dopamine levels have been associated with improved mood and reduced symptoms of depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one also has a high affinity for the dopamine transporter, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a number of biochemical and physiological effects in animal studies. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in laboratory experiments is its unique chemical structure, which may allow for the development of new treatments for neurological disorders. However, the synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is complex and challenging, which may limit its use in laboratory settings. Additionally, the potential for abuse and addiction associated with 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one may limit its use in human clinical trials.

Zukünftige Richtungen

There are several potential future directions for research on 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of new treatments for Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown promise in animal studies as a potential treatment for these conditions, and future research may focus on optimizing the compound for use in humans. Another area of interest is the potential use of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a treatment for substance abuse disorders. Further research is needed to determine the safety and efficacy of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in humans for this indication. Overall, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one represents a promising area of research for the development of new treatments for neurological disorders.

Synthesemethoden

The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-benzylideneaminothiophenol. This intermediate is then reacted with 1,3-diphenylpropanedione to form the final product, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is challenging due to the complex structure of the compound and the need for high purity.

Wissenschaftliche Forschungsanwendungen

3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential use as a treatment for various neurological disorders, including Parkinson's disease, depression, and addiction. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

Eigenschaften

Molekularformel

C30H21N3O2S2

Molekulargewicht

519.6 g/mol

IUPAC-Name

(7Z)-2-benzoyl-7-benzylidene-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C30H21N3O2S2/c34-27(23-15-7-2-8-16-23)28-31-33(25-19-11-4-12-20-25)30(37-28)32(24-17-9-3-10-18-24)29(35)26(36-30)21-22-13-5-1-6-14-22/h1-21H/b26-21-

InChI-Schlüssel

UVTMXCMQHDUTKT-QLYXXIJNSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Kanonische SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.